diethyl 4,4'-(malonylbis(azanediyl))dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its unique structure, which includes a dioxopropane-diyl group linked to two diimino-dibenzoate moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4,4’-[(1,3-dioxopropane-1,3-diyl)diimino]dibenzoate typically involves the reaction of methyl 4-hydroxybenzoate with 1,3-dibromopropane in the presence of potassium carbonate in acetonitrile . The reaction is carried out at 120°C for several hours, followed by extraction and purification steps to obtain the final product.
Industrial Production Methods
While specific industrial production methods for Diethyl 4,4’-[(1,3-dioxopropane-1,3-diyl)diimino]dibenzoate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,4’-[(1,3-dioxopropane-1,3-diyl)diimino]dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
Diethyl 4,4’-[(1,3-dioxopropane-1,3-diyl)diimino]dibenzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Diethyl 4,4’-[(1,3-dioxopropane-1,3-diyl)diimino]dibenzoate involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4,4’-[(3,6-dioxaoctane-1,8-diyl-dioxy)dibenzoate] : This compound has a similar structure but with different linking groups, leading to distinct properties and applications.
- Dimethyl 4,4′-(propane-1,3-diylbis(oxy))dibenzoate : Another related compound with variations in the ester groups and linking moieties.
Uniqueness
Diethyl 4,4’-[(1,3-dioxopropane-1,3-diyl)diimino]dibenzoate stands out due to its specific dioxopropane-diyl linkage, which imparts unique chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[[3-(4-ethoxycarbonylanilino)-3-oxopropanoyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-3-28-20(26)14-5-9-16(10-6-14)22-18(24)13-19(25)23-17-11-7-15(8-12-17)21(27)29-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCPUAMNSZPNLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.